molecular formula C29H27NO6 B11139213 Methyl 4-({[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthyl]carbonyl}amino)benzoate

Methyl 4-({[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthyl]carbonyl}amino)benzoate

Cat. No.: B11139213
M. Wt: 485.5 g/mol
InChI Key: SVXPJCKIBUZVPK-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthyl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of esters It is characterized by its unique structure, which includes an ethoxyphenyl group, a dimethoxynaphthyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthyl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the esterification of 4-aminobenzoic acid with methanol in the presence of an acid catalyst to form methyl 4-aminobenzoate. This intermediate is then reacted with 4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl chloride in the presence of a base to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-({[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthyl]carbonyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthyl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C29H27NO6

Molecular Weight

485.5 g/mol

IUPAC Name

methyl 4-[[4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalene-2-carbonyl]amino]benzoate

InChI

InChI=1S/C29H27NO6/c1-5-36-23-12-8-18(9-13-23)24-15-21(14-20-16-26(33-2)27(34-3)17-25(20)24)28(31)30-22-10-6-19(7-11-22)29(32)35-4/h6-17H,5H2,1-4H3,(H,30,31)

InChI Key

SVXPJCKIBUZVPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OC)OC)OC

Origin of Product

United States

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